Introduction: The Strategic Importance of a Bifunctional Reagent
Introduction: The Strategic Importance of a Bifunctional Reagent
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-bromo-2-cyanoacetate
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-bromo-2-cyanoacetate emerges as a reagent of significant interest due to its unique trifunctional nature. The convergence of an electrophilic bromine atom, a versatile cyano group, and an ester moiety upon a single α-carbon atom creates a highly reactive and synthetically powerful scaffold.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of ethyl 2-bromo-2-cyanoacetate, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility as a precursor for a diverse range of heterocyclic compounds, which are privileged structures in many pharmacologically active molecules, underscores its importance in the synthetic chemist's toolkit.[1][2]
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development.
Molecular Structure and Identifiers
The structure of ethyl 2-bromo-2-cyanoacetate is characterized by a central carbon atom substituted with bromo, cyano, and ethoxycarbonyl groups. This arrangement is key to its reactivity.
Caption: 2D Structure of Ethyl 2-bromo-2-cyanoacetate.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of ethyl 2-bromo-2-cyanoacetate, which are essential for experimental design and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrNO₂ | [3][4] |
| Molecular Weight | 192.01 g/mol | [3][4] |
| CAS Number | 1187-46-8 | [3][4][5] |
| IUPAC Name | ethyl 2-bromo-2-cyanoacetate | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | ~1.58 - 1.6 g/cm³ | [3][7] |
| Boiling Point | 208.6°C at 760 mmHg | [3][7] |
| Melting Point | 116-117 °C | [3] |
| Flash Point | 79.9°C | [3][7] |
| Refractive Index | ~1.481 | [3] |
| Solubility | Slightly soluble in water | [8] |
| Vapor Pressure | 0.212 mmHg at 25°C | [3] |
Spectroscopic Data for Characterization
Spectroscopic analysis is critical for confirming the identity and purity of ethyl 2-bromo-2-cyanoacetate. While a dedicated public spectrum is not available, the expected spectral characteristics can be inferred from its structure and data from related compounds like ethyl cyanoacetate.[2][9][10]
| Spectroscopy | Key Expected Peaks / Signals | Rationale |
| ¹H NMR | ~4.2-4.4 ppm (quartet, 2H); ~1.2-1.4 ppm (triplet, 3H) | These signals are characteristic of the ethoxy (-OCH₂CH₃) group of the ester. The α-carbon has no proton, so no signal is expected in that region. |
| ¹³C NMR | ~160-170 ppm (C=O); ~110-120 ppm (C≡N); ~60-70 ppm (-OCH₂-); ~30-40 ppm (α-Carbon); ~10-20 ppm (-CH₃) | The chemical shifts are influenced by the electronegativity of adjacent atoms. The α-carbon is shifted downfield by the bromine, cyano, and ester groups. |
| IR Spectroscopy | ~2210-2260 cm⁻¹ (C≡N stretch); ~1735-1750 cm⁻¹ (C=O stretch, strong) | These are characteristic stretching frequencies for nitrile and ester carbonyl groups, respectively.[9] |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z ≈ 191 and 193 (approx. 1:1 ratio) | The presence of one bromine atom results in two isotopic peaks of nearly equal intensity. Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅).[4][11] |
Part 2: Synthesis and Reactivity Profile
The synthetic utility of ethyl 2-bromo-2-cyanoacetate is a direct consequence of its carefully orchestrated electronic properties.
Synthesis: Direct α-Halogenation
The most direct and common method for preparing ethyl 2-bromo-2-cyanoacetate is through the α-halogenation of its precursor, ethyl cyanoacetate.[1]
Causality of the Reaction: The α-carbon in ethyl cyanoacetate is positioned between two potent electron-withdrawing groups: the nitrile (-C≡N) and the ester (-COOEt). This positioning renders the α-protons unusually acidic, facilitating their removal by a base to form a stable enolate. This enolate is nucleophilic and readily attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or elemental bromine, to yield the desired product.
Caption: Workflow for the synthesis of Ethyl 2-bromo-2-cyanoacetate.
Detailed Experimental Protocol (Representative)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq.) in a suitable solvent like carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Core Reactivity: A Versatile Electrophilic Hub
The reactivity of ethyl 2-bromo-2-cyanoacetate is dominated by the electrophilic nature of the α-carbon.[1] The strong negative inductive effects of the bromine atom and the cyano group make this carbon highly susceptible to nucleophilic attack, with bromide acting as an excellent leaving group.[1] This predictable reactivity makes it a cornerstone for building more complex molecules.
Key Reaction Classes:
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce diverse functionalities at the α-position.
-
Cyclocondensation Reactions: It serves as a key precursor in multicomponent reactions for synthesizing highly functionalized heterocyclic systems, such as pyrroles, thiophenes, and imidazoles, which are prevalent in drug molecules.[1][12]
-
Knoevenagel and Michael Reactions: While the parent ethyl cyanoacetate is known for these reactions, the bromo-derivative can be used to generate intermediates for subsequent cyclizations or further functionalization.[13][14]
Caption: The synthetic versatility of Ethyl 2-bromo-2-cyanoacetate.
Part 3: Safety, Handling, and Disposal
Given its reactivity, proper handling of ethyl 2-bromo-2-cyanoacetate is critical to ensure laboratory safety. The information below is a synthesis of data from multiple safety data sheets (SDS).[15][16][17]
Hazard Identification
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[16]
-
Corrosivity: Causes severe skin burns and eye damage. It is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.[16][17]
-
Flammability: Flammable liquid and vapor.[16]
Safe Handling and Personal Protective Equipment (PPE)
A self-validating protocol for handling this reagent involves a multi-layered approach to exposure prevention.
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][18]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[16]
First Aid and Emergency Procedures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][17]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[16][18]
-
Disposal: Waste material must be disposed of in accordance with national and local regulations. Handle uncleaned containers as you would the product itself.[16]
Conclusion
Ethyl 2-bromo-2-cyanoacetate is a powerful and versatile reagent whose value is rooted in its predictable and potent reactivity. The electron-withdrawing nature of its functional groups makes it an excellent electrophilic building block for C-C and C-heteroatom bond formation. While its reactivity demands rigorous safety protocols, a comprehensive understanding of its chemical properties, as outlined in this guide, allows researchers and drug development professionals to harness its synthetic potential effectively and safely, paving the way for the creation of novel and complex molecules.
References
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ETHYL 2,2-DIBROMO-2-CYANOACETATE | CAS 13280-85-8. (n.d.). Matrix Fine Chemicals. Retrieved January 12, 2026, from [Link]
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Ethyl 2-bromo-2-cyanoacetate | C5H6BrNO2 | CID 14469. (n.d.). PubChem, NIH. Retrieved January 12, 2026, from [Link]
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